Sorafenib

Kinase selectivity Biochemical profiling Target engagement

Sorafenib (CAS 284461-73-0) is the indispensable reference standard for hepatocellular carcinoma research—the sole TKI with placebo-controlled Phase III survival data from the SHARP trial. It enables clinically validated sequential TKI studies with regorafenib (RESORCE trial). Its unique multikinase profile retains potency in BRAF fusion-driven tumors where type I RAF inhibitors fail. Procurers developing deuterated analogs (donafenib) must use sorafenib as the baseline comparator. Choose for its well-characterized safety profile and broad preclinical validation lineage.

Molecular Formula C21H16ClF3N4O3
Molecular Weight 464.8 g/mol
CAS No. 284461-73-0
Cat. No. B1682111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorafenib
CAS284461-73-0
Synonyms4-(4-(3-(4-Chloro-3-trifluoromethylphenyl)ureido)phenoxy)pyridine-2-carboxylic acid methyamide-4-methylbenzenesulfonate
BAY 43 9006
BAY 43-9006
BAY 439006
BAY 545 9085
BAY 545-9085
BAY 5459085
BAY 673472
BAY-545-9085
BAY-673472
BAY5459085
Nexavar
sorafenib
Sorafenib N Oxide
sorafenib N-oxide
sorafenib tosylate
Molecular FormulaC21H16ClF3N4O3
Molecular Weight464.8 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
InChIInChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
InChIKeyMLDQJTXFUGDVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
Solubility0.01 g/L
1.71e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sorafenib (CAS 284461-73-0) Procurement Guide: Multikinase Inhibitor for Oncology Research


Sorafenib (CAS 284461-73-0), a bi-aryl urea oral multikinase inhibitor, targets Raf-1 (IC₅₀ = 6 nM), B-Raf (IC₅₀ = 22 nM), VEGFR2 (IC₅₀ = 90 nM), VEGFR3 (IC₅₀ = 20 nM), PDGFR-β (IC₅₀ = 57 nM), FLT3 (IC₅₀ = 58 nM), c-KIT (IC₅₀ = 68 nM), and FGFR-1 (IC₅₀ = 580 nM) in biochemical assays [1]. First approved by the FDA in 2005 for advanced renal cell carcinoma and in 2007 for unresectable hepatocellular carcinoma, it remains a reference standard for anti-angiogenic and anti-proliferative research across multiple solid tumor models [2].

Why Sorafenib Cannot Be Substituted with Other Kinase Inhibitors in Research


Sorafenib exhibits a unique multikinase inhibition profile that differs substantially from other approved tyrosine kinase inhibitors (TKIs) in terms of target selectivity, clinical efficacy benchmarks, and adverse event signatures. Direct substitution with lenvatinib, cabozantinib, or regorafenib is not supported by head-to-head data; rather, each agent demonstrates distinct potency across kinase targets, differential overall survival outcomes in phase III trials, and unique toxicity patterns [1]. Furthermore, sorafenib retains differential activity in specific genetic contexts—such as BRAF fusion-driven tumors—where other RAF inhibitors show resistance [2]. The quantitative evidence below delineates precisely where sorafenib maintains measurable differentiation from its closest analogs.

Quantitative Differentiation of Sorafenib Against Comparator Kinase Inhibitors


Distinct Multikinase Inhibition Profile Versus Lenvatinib and Cabozantinib

Sorafenib inhibits Raf-1 with an IC₅₀ of 6 nM, a target not effectively engaged by lenvatinib or cabozantinib. In biochemical assays, sorafenib demonstrates IC₅₀ values of 90 nM for VEGFR2 and 57 nM for PDGFR-β, whereas lenvatinib primarily targets VEGFR1-3 and FGFR1-4, and cabozantinib additionally inhibits MET and AXL [1]. This differential target spectrum results in distinct downstream signaling inhibition patterns, with sorafenib uniquely combining Raf pathway blockade with VEGFR/PDGFR inhibition [2].

Kinase selectivity Biochemical profiling Target engagement

First-Line HCC Overall Survival: Sorafenib (SHARP Trial) Versus Lenvatinib (REFLECT Trial)

In the phase III SHARP trial, sorafenib demonstrated a median overall survival (OS) of 10.7 months versus 7.9 months for placebo (HR = 0.69, 95% CI: 0.55–0.87, P < 0.001), establishing the first survival benefit in advanced HCC [1]. In the subsequent REFLECT trial, lenvatinib showed non-inferiority to sorafenib with median OS of 13.6 months versus 12.3 months (HR = 0.92, 95% CI: 0.79–1.06) [2]. While lenvatinib was statistically non-inferior, sorafenib remains the benchmark against which all subsequent first-line HCC therapies have been compared, and its survival benefit versus placebo remains a foundational efficacy threshold.

Hepatocellular carcinoma First-line therapy Overall survival

Second-Line HCC Sequencing: Sorafenib Followed by Regorafenib (RESORCE Trial)

The RESORCE trial established that patients who progressed on sorafenib derive significant survival benefit from subsequent regorafenib. In this phase III study, regorafenib demonstrated a median OS of 10.6 months versus 7.8 months for placebo (HR = 0.63, 95% CI: 0.50–0.79, P < 0.0001) [1]. This sequential strategy (sorafenib → regorafenib) is unique; no other TKI sequence has demonstrated this level of evidence in HCC. The safety profiles of sorafenib and regorafenib are similar, with overlapping adverse events including hand-foot skin reaction and diarrhea, facilitating predictable toxicity management during sequencing [2].

Hepatocellular carcinoma Second-line therapy Sequential treatment

Superior Activity in BRAF Fusion-Driven Melanoma Versus Type I RAF Inhibitors

In preclinical models of BRAF fusion-driven melanoma, sorafenib (a type II RAF inhibitor) demonstrates markedly superior activity compared to type I RAF inhibitors vemurafenib and dabrafenib. In the AGK-BRAF expressing C0902 melanoma cell line, sorafenib exhibited an IC₅₀ of 410 nM, representing a 7.3-fold higher potency than in BRAF V600E mutant A375 cells (IC₅₀ = 3.0 µM). In contrast, vemurafenib showed relative resistance in the C0902 fusion line (IC₅₀ = 5.0 µM) compared to its activity in V600E mutant lines (IC₅₀ = 80–92 nM) [1]. This differential activity stems from sorafenib's ability to bind the DFG-out inactive conformation of RAF kinases, which is critical for inhibiting dimerized or fusion-driven BRAF signaling [2].

BRAF fusion Melanoma Drug resistance

Distinct Adverse Event Profile: Hand-Foot Skin Reaction Predominance

Sorafenib exhibits a distinct adverse event (AE) signature compared to other multikinase inhibitors used in HCC. In the REFLECT trial, sorafenib was associated with a higher incidence of hand-foot skin reaction (52% any grade; 11% grade ≥3) compared to lenvatinib (27% any grade; 3% grade ≥3). Conversely, lenvatinib demonstrated higher rates of hypertension (42% vs 30% for sorafenib) and proteinuria (25% vs 11% for sorafenib) [1]. In a WHO-VigiAccess pharmacovigilance analysis, sorafenib exhibited the highest adverse drug reaction reporting rate (30.7%) among four HCC TKIs, followed by cabozantinib (29.4%), lenvatinib (24.5%), and regorafenib (15.4%) [2].

Adverse events Safety pharmacology Toxicity profiling

Deuterated Analog Donafenib: Structural Optimization and OS Comparison

Donafenib, a deuterated derivative of sorafenib, demonstrates improved metabolic stability and enhanced potency compared to the parent compound. In the phase III ZGDH3 trial, donafenib achieved a median overall survival of 12.1 months versus 10.3 months for sorafenib in first-line HCC (HR = 0.83, 95% CI: 0.70–0.98, P = 0.0245), representing a statistically significant 1.8-month OS improvement [1]. The deuterium substitution at specific positions reduces oxidative metabolism via CYP3A4, resulting in a longer half-life and lower peak-to-trough ratio, which translates to improved tolerability and efficacy [2].

Deuterated drugs Metabolic stability HCC

Sorafenib Procurement Application Scenarios Based on Quantitative Evidence


First-Line HCC Benchmarking and Combination Therapy Development

Sorafenib remains the foundational comparator for all novel first-line HCC therapies due to its placebo-controlled survival advantage established in the SHARP trial (OS: 10.7 vs 7.9 months; HR = 0.69). Researchers developing new HCC therapeutics must include sorafenib as the reference arm to contextualize efficacy, as it is the only TKI with phase III placebo-controlled OS data in this indication [1]. Additionally, sorafenib's well-characterized safety profile (hand-foot skin reaction 11% grade ≥3; hypertension 30%) enables predictable toxicity management in combination studies [2].

Sequential TKI Therapy Modeling (Sorafenib → Regorafenib)

The sorafenib-regorafenib sequence is the only TKI-TKI combination with phase III validation in HCC. The RESORCE trial demonstrated that patients who tolerate and progress on sorafenib derive significant OS benefit from regorafenib (10.6 vs 7.8 months; HR = 0.63). Researchers investigating sequential TKI strategies or acquired resistance mechanisms should procure both compounds to replicate this clinically validated sequence [1]. The overlapping safety profiles of these two agents simplify preclinical toxicity interpretation [2].

BRAF Fusion-Driven Cancer Research and Type I RAF Inhibitor Resistance Modeling

Sorafenib is the preferred tool compound for investigating BRAF fusion-driven malignancies and acquired resistance to type I RAF inhibitors (vemurafenib, dabrafenib). Preclinical data demonstrate that sorafenib retains potency in AGK-BRAF fusion melanoma cells (IC₅₀ = 410 nM) where vemurafenib shows marked resistance (IC₅₀ = 5.0 µM). Researchers studying non-V600E BRAF alterations or mechanisms of RAF inhibitor resistance should prioritize sorafenib over type I RAF inhibitors for in vitro and in vivo modeling [1].

Deuterated Drug Development and Metabolic Stability Studies

Sorafenib is the essential parent compound for deuterated analog development programs. The ZGDH3 trial demonstrated that deuterium substitution (donafenib) yields a statistically significant OS improvement over sorafenib (12.1 vs 10.3 months; HR = 0.83, P = 0.0245). Pharmaceutical scientists investigating deuterium-mediated pharmacokinetic optimization must procure both sorafenib and its deuterated analogs to establish baseline metabolic stability, CYP inhibition profiles, and in vivo efficacy benchmarks [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sorafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.